Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
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Overview
Description
“Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 187389-87-3 . It has a molecular weight of 241.72 . The IUPAC name for this compound is “this compound” and its InChI Code is "1S/C12H15NO2.ClH/c1-15-12 (14)10-6-2-5-9-8 (10)4-3-7-11 (9)13;/h2,5-6,11H,3-4,7,13H2,1H3;1H" .
Molecular Structure Analysis
The InChI Code of “this compound” provides a representation of its molecular structure. The code “1S/C12H15NO2.ClH/c1-15-12 (14)10-6-2-5-9-8 (10)4-3-7-11 (9)13;/h2,5-6,11H,3-4,7,13H2,1H3;1H” indicates the presence of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 215-217 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Derivatives
A pivotal area of research involving Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride focuses on its use in chemical synthesis. Göksu et al. (2003) describe a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (6,7-ADTN) from naphthalene-2,3-diol, showcasing the compound's utility in generating complex molecules for potential dopaminergic drug development (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). This synthesis path, involving methylation and Friedel-Crafts acylation among other steps, highlights the compound's versatility as a precursor in medicinal chemistry.
Dopaminergic Activity and Potential Therapeutic Applications
Research by Stjernlöf et al. (1993) explored derivatives of this compound for their dopaminergic and serotonergic activity. These compounds were synthesized and evaluated for their impact on central nervous system receptors, with some showing promising dopaminergic and serotonergic activities, suggesting potential therapeutic applications in neurological disorders (Stjernlöf et al., 1993).
Antioxidant and Tumor Inhibitory Properties
A study by Hamdy et al. (2013) synthesized new derivatives of 2-substituted 5,6,7,8-tetrahydronaphthalene, including this compound, and tested them for tumor inhibitory and antioxidant activities. The findings indicated that some derivatives exhibited significant antioxidant activity and tumor inhibitory properties against liver cancer cells, highlighting the compound's potential in cancer therapy (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Chemoenzymatic Synthesis and Enantiomeric Resolution
Li et al. (2011) demonstrated the application of Candida antarctica Lipase B in the kinetic resolution of cyclic α-quaternary α-amino esters, including derivatives of this compound. This method allowed for the efficient separation of enantiomers, vital for developing drugs with specific stereochemical requirements, thereby underscoring the compound's role in advancing chiral medicinal chemistry (Li, Rantapaju, & Kanerva, 2011).
Safety and Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13;/h2,5-6,11H,3-4,7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLKDWYFLUAIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CCCC2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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